

# chemical structure and properties of carbenicillin

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## Compound of Interest

Compound Name: Carbenicillin

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An In-depth Technical Guide to the Chemical Structure and Properties of **Carbenicillin**

## Introduction

**Carbenicillin** is a semi-synthetic antibiotic belonging to the carboxypenicillin subgroup of the  $\beta$ -lactam family.[1][2] Developed in the late 1960s by scientists at Beecham, it was the first penicillin to exhibit significant activity against *Pseudomonas aeruginosa*, a critical advancement in treating infections caused by this opportunistic pathogen.[3] This guide provides a comprehensive overview of **carbenicillin**'s chemical structure, physicochemical properties, mechanism of action, antimicrobial spectrum, and the mechanisms by which bacteria develop resistance. It also details standard experimental protocols for its characterization, intended for researchers, scientists, and professionals in drug development.

## Chemical Structure and Synthesis

**Carbenicillin**'s core structure consists of a  $\beta$ -lactam ring fused to a thiazolidine ring, which together form the 6-aminopenicillanic acid (6-APA) nucleus common to all penicillins.[3] It is distinguished by its 6 $\beta$ -(2-carboxy-2-phenylacetamido) side chain.[3][4] This  $\alpha$ -carboxy phenylacetyl side chain is crucial for its extended spectrum of activity, particularly against Gram-negative bacteria.[3]

The synthesis of **carbenicillin** involves the acylation of 6-APA with a derivative of phenylmalonic acid.[5] For instance, 6-APA can be acylated using the monobenzyl ester

chloride of phenylmalonic acid, followed by hydrogenolysis to remove the benzyl protecting group, yielding **carbenicillin**.<sup>[5]</sup>

## Physicochemical Properties

**Carbenicillin** is typically used as its disodium salt to enhance aqueous solubility for parenteral administration.<sup>[3][6]</sup> The free acid form is a white to off-white crystalline powder.<sup>[3]</sup> Key physicochemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>17</sub> H <sub>18</sub> N <sub>2</sub> O <sub>6</sub> S (Free Acid) C <sub>17</sub> H <sub>16</sub> N <sub>2</sub> Na <sub>2</sub> O <sub>6</sub> S (Disodium Salt)	<sup>[3][7]</sup>
Molecular Weight	378.40 g/mol (Free Acid) 422.36 g/mol (Disodium Salt)	<sup>[3][7]</sup>
Appearance	White to off-white powder	<sup>[3][8]</sup>
Solubility in Water	High; up to 50 mg/mL (Disodium Salt)	<sup>[3][9]</sup>
pKa	~2.22 and ~3.25 (for the two carboxylic acid groups)	<sup>[3]</sup>
Stability	Acid-labile; degrades rapidly below pH 3. <sup>[3]</sup> Susceptible to hydrolysis by β-lactamase enzymes. <sup>[1]</sup> More stable than ampicillin in culture media, particularly against heat and low pH. <sup>[10][11]</sup>	

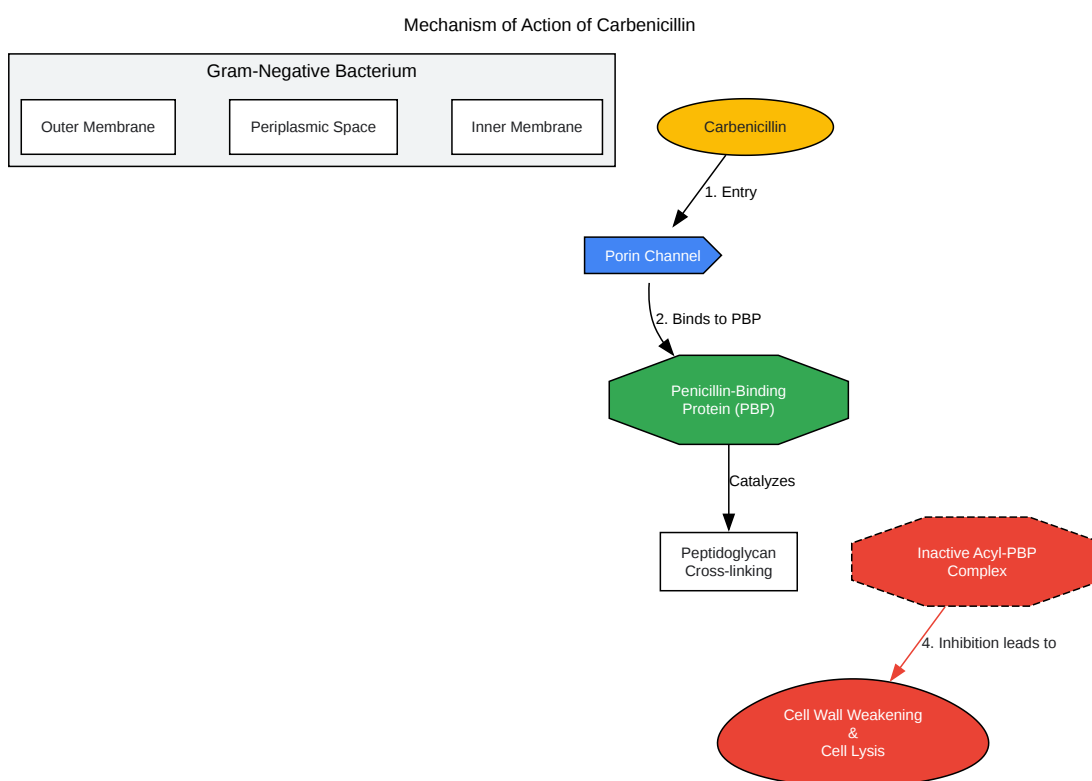
## Pharmacology and Mechanism of Action

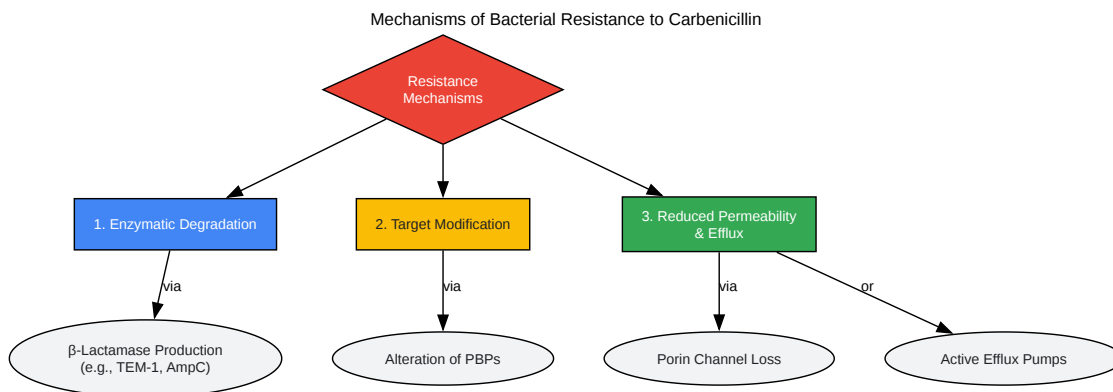
**Carbenicillin** is a bactericidal agent that functions by inhibiting the final stage of bacterial cell wall synthesis.<sup>[2][3]</sup> The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan. The final step in peptidoglycan synthesis is the cross-linking

of peptide chains, a reaction catalyzed by a set of enzymes known as Penicillin-Binding Proteins (PBPs), which include transpeptidases.[\[2\]](#)[\[4\]](#)

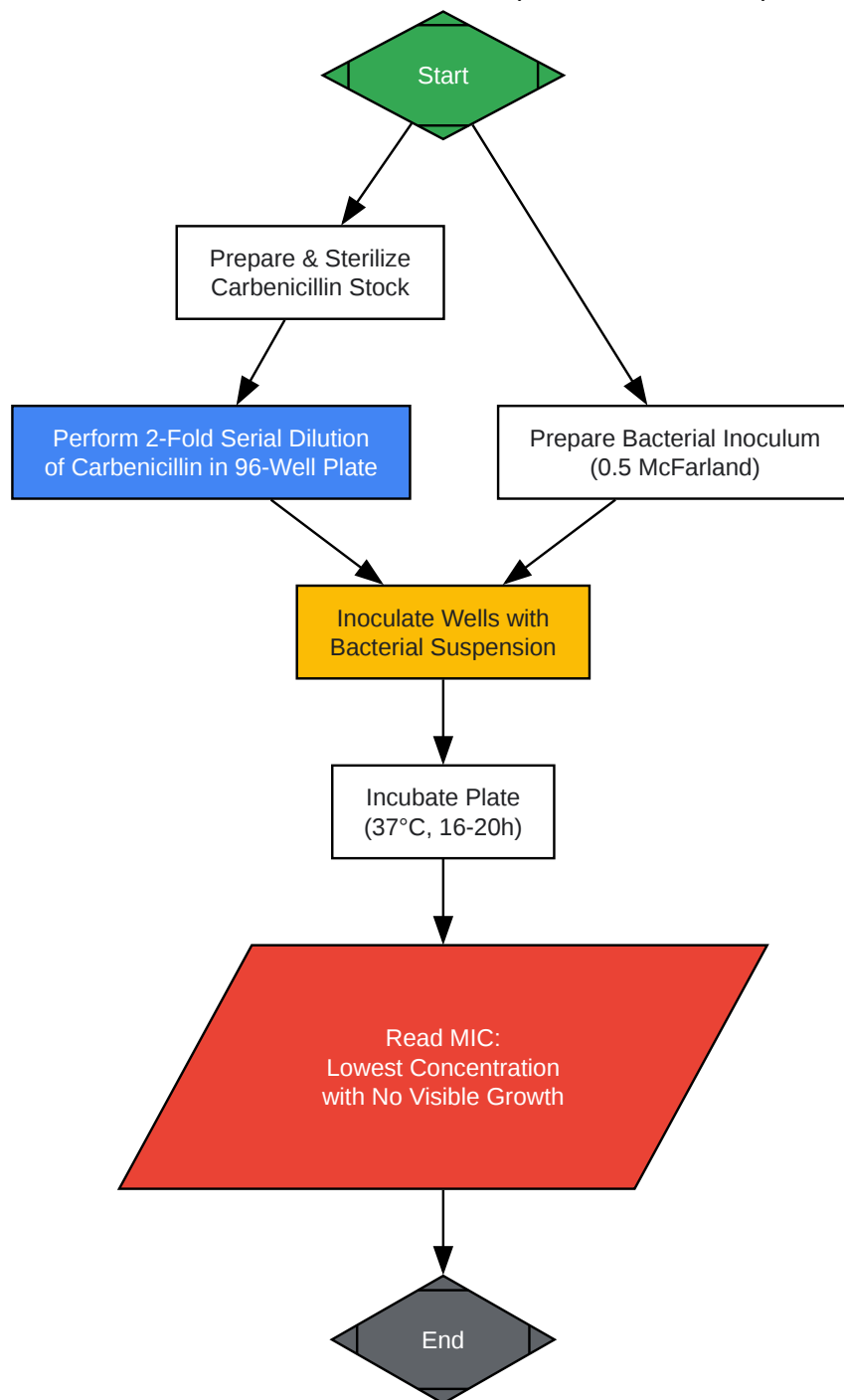
The mechanism of action proceeds as follows:

- Penetration: In Gram-negative bacteria, **carbenicillin** traverses the outer membrane through porin channels to reach the periplasmic space where the PBPs are located.[\[2\]](#)
- Binding and Acylation: The strained  $\beta$ -lactam ring of **carbenicillin** mimics the D-Ala-D-Ala substrate of the transpeptidase enzyme. It binds to the active site of the PBP.[\[3\]](#)
- Inhibition: The  $\beta$ -lactam ring is opened, forming a covalent acyl-enzyme intermediate. This acylation is essentially irreversible and inactivates the PBP.[\[4\]](#)[\[12\]](#)
- Cell Lysis: The inhibition of peptidoglycan cross-linking weakens the cell wall. As the bacterium grows, internal osmotic pressure becomes unsustainable, leading to cell lysis and death.[\[2\]](#)[\[12\]](#) This process is often aided by the cell's own autolytic enzymes.[\[12\]](#)





## Workflow for MIC Determination (Broth Microdilution)

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